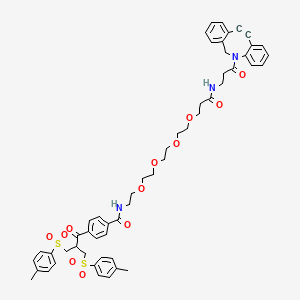

Bis-sulfone-PEG4-DBCO

Description

BenchChem offers high-quality Bis-sulfone-PEG4-DBCO suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-sulfone-PEG4-DBCO including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H59N3O12S2 |

|---|---|

Molecular Weight |

1006.2 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide |

InChI |

InChI=1S/C54H59N3O12S2/c1-40-11-21-48(22-12-40)70(62,63)38-47(39-71(64,65)49-23-13-41(2)14-24-49)53(60)44-17-19-45(20-18-44)54(61)56-28-30-67-32-34-69-36-35-68-33-31-66-29-26-51(58)55-27-25-52(59)57-37-46-9-4-3-7-42(46)15-16-43-8-5-6-10-50(43)57/h3-14,17-24,47H,25-39H2,1-2H3,(H,55,58)(H,56,61) |

InChI Key |

ADIRLUISORIXON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Bis-Sulfone-PEG4-DBCO Disulfide Bridging

The following technical guide details the mechanism, application, and advantages of Bis-Sulfone-PEG4-DBCO for disulfide bridging in antibody-drug conjugates (ADCs).

Advanced Site-Specific Bioconjugation for Next-Gen ADCs

Executive Summary

The heterogeneity of first-generation Antibody-Drug Conjugates (ADCs)—often resulting from stochastic lysine conjugation or uncontrolled cysteine reduction—compromises therapeutic index and pharmacokinetics. Bis-Sulfone-PEG4-DBCO represents a third-generation bioconjugation strategy designed to solve this via disulfide re-bridging .

This reagent intercalates into reduced interchain disulfide bonds, covalently "stapling" the heavy and light chains back together with a stable 3-carbon bridge while installing a bioorthogonal handle (DBCO). The result is a highly homogeneous conjugate (typically DAR 4) with superior serum stability compared to maleimide chemistries.

Mechanism of Action

The conjugation process is a cascade of elimination-addition reactions that converts a labile disulfide bond into a rigid, chemically stable thioether bridge.

The Chemical Cascade

The "Bis-Sulfone" reagent functions as a latent bis-alkylator. It does not simply react; it undergoes a transformation driven by the nucleophilic cysteines.

-

Activation (Elimination): Under physiological pH (pH 7.4–8.0), the bis-sulfone moiety undergoes base-catalyzed

-elimination of a sulfinic acid leaving group (e.g., toluenesulfinic acid), generating a reactive electron-deficient double bond (vinyl sulfone intermediate). -

First Alkylation (Michael Addition): The first thiolate anion (from the reduced antibody) performs a Michael addition on the double bond.

-

Cascade Reactivation: The addition of the first thiol facilitates a second

-elimination of the remaining sulfone group, generating a second double bond on the same 3-carbon scaffold. -

Second Alkylation (Cyclization): The second thiolate anion attacks the newly formed double bond. This closes the ring/bridge, effectively "re-bridging" the disulfide.

The Resulting Architecture

-

Bridge: A 3-carbon aliphatic chain linking the two sulfurs.[1]

-

Stability: Unlike the thiosuccinimide ring formed by maleimides (which is susceptible to retro-Michael exchange with serum albumin), the bis-sulfone bridge is chemically inert in plasma.

-

Payload Handle: The PEG4-DBCO arm remains solvent-exposed, ready for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Visualization of the Mechanism

Figure 1: Step-wise mechanism of disulfide re-bridging. The reagent undergoes sequential elimination and addition reactions to lock the cysteines into a stable bridge.

Strategic Advantages

Stability Comparison: Bis-Sulfone vs. Maleimide

The primary driver for adopting bis-sulfone chemistry is the elimination of the "Retro-Michael" instability pathway.

| Feature | Maleimide-PEG4-DBCO | Bis-Sulfone-PEG4-DBCO |

| Binding Mode | Single Thiol Alkylation | Dual Thiol Bridging (Intercalation) |

| Serum Stability | Moderate (Retro-Michael exchange possible) | High (Irreversible thioether bridge) |

| Structural Integrity | Risk of Heavy/Light chain dissociation | Preserved (Covalent re-connection) |

| DAR Control | Variable (often DAR 0-8 mix) | Defined (Typically DAR 4 for IgG1) |

| Hydrolysis Risk | Succinimide ring hydrolysis required for stability | Inherently Stable (No hydrolysis step needed) |

The Role of PEG4

The PEG4 (polyethylene glycol) spacer is not merely a linker; it is a solubility modulator.

-

Hydrophilicity: DBCO is hydrophobic. Without PEG, the DBCO moiety can bury itself into the antibody's hydrophobic patches, reducing click efficiency.

-

Sterics: The 4-unit pegylation provides sufficient flexibility for the DBCO to extend away from the protein surface, ensuring accessibility for the incoming azide-payload.

Experimental Protocol

Disclaimer: This protocol is a generalized guideline. Optimization of TCEP/Reagent stoichiometry is critical for specific antibodies.

Materials Required

-

Antibody: IgG1 (Concentration > 2 mg/mL).

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT if possible to skip desalting steps, though DTT is acceptable if removed completely.

-

Reagent: Bis-Sulfone-PEG4-DBCO (dissolved in dry DMSO or DMF).

-

Buffer: PBS, pH 7.4, 1mM EDTA (EDTA prevents metal-catalyzed re-oxidation).

Step-by-Step Workflow

Step 1: Reduction

Target the interchain disulfides.[1][]

-

Dilute antibody to 2–5 mg/mL in PBS/EDTA.

-

Add 6–8 molar equivalents of TCEP per antibody.

-

Incubate at 37°C for 1.5–2 hours .

-

Expert Note: Ensure full reduction.[3] Incomplete reduction leads to "half-bridged" species.

-

Step 2: Buffer Exchange (Critical)

While TCEP is compatible with some alkylations, bis-sulfone bridging is sensitive to competing nucleophiles and pH.

-

Pass the reduced antibody through a Zeba™ Spin Desalting Column (or equivalent) equilibrated with conjugation buffer (PBS pH 7.4).

-

Why? Removes residual TCEP and any cleaved disulfide byproducts that might interfere.

Step 3: Conjugation (Re-bridging)

-

Prepare a 10 mM stock of Bis-Sulfone-PEG4-DBCO in DMSO.

-

Add 4–6 molar equivalents of reagent per antibody (approx. 1.1–1.5 equivalents per disulfide bond).

-

Incubate at 4°C overnight or Room Temp for 4 hours .

-

Expert Note: Lower temperature (4°C) often yields better homogeneity by slowing down the kinetics, allowing the reagent to "find" the correct disulfide pairs.

-

Step 4: Purification

-

Remove excess small molecule reagent using a desalting column or dialysis (MWCO 10-30 kDa).

Step 5: Click Reaction (Payload Attachment)

-

Add Azide-functionalized payload (1.5–2 equivalents per DBCO).

-

Incubate 2–4 hours at Room Temp.

-

Final Polish: SEC (Size Exclusion Chromatography) to remove unreacted payload.

Workflow Diagram

Figure 2: Operational workflow for Bis-Sulfone conjugation.

Quality Control & Characterization

To validate the "Bridging" mechanism, you must prove that the heavy and light chains are covalently linked.

SDS-PAGE Analysis (The "Bridge Test")

-

Non-Reducing Conditions: Both Native and Conjugated IgG should appear as a ~150 kDa band.

-

Reducing Conditions (DTT/Boiling):

-

Native IgG: Breaks into Heavy (~50 kDa) and Light (~25 kDa) chains.[1]

-

Bis-Sulfone Conjugate:Remains as ~150 kDa band.

-

Why? The bis-sulfone bridge is not cleavable by DTT. If you see bands at 50/25 kDa, the bridging failed or was incomplete.

-

Hydrophobic Interaction Chromatography (HIC)

-

A successful reaction should show a dominant peak corresponding to the bridged species (typically DAR 4 if all interchain disulfides are bridged).

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation during conjugation | Hydrophobicity of DBCO or Payload | Limit organic solvent (DMSO) to <10% v/v. Ensure PEG linker is sufficient length. |

| SDS-PAGE shows Heavy/Light chains | Incomplete Bridging | Increase Reagent:Antibody ratio. Ensure full reduction in Step 1. Check pH (must be > 7.0 for elimination step). |

| Low Click Efficiency | Steric Hindrance | Ensure the Azide payload is soluble. Verify DBCO integrity (DBCO can degrade in light/acid). |

References

-

Badescu, G., et al. (2014).[] Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry.[1][][5][6][7] [Link]

-

UCL Discovery. Homogeneous antibody-drug conjugates via site-selective disulfide bridging. [Link]

Sources

The Ascendancy of Bis-Sulfone Linkers in Antibody-Drug Conjugates: A Technical Guide to Homogeneity and Stability

For Immediate Release to the Drug Development Community

In the intricate landscape of targeted cancer therapeutics, the design and execution of antibody-drug conjugates (ADCs) represent a pinnacle of precision medicine. The linker, the chemical bridge between the targeting antibody and the cytotoxic payload, is a critical determinant of an ADC's success, dictating its stability, pharmacokinetic profile, and ultimate therapeutic index. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the advantages of bis-sulfone linkers, a technology at the forefront of producing highly homogeneous and stable ADCs.

Introduction: The Linker as the Linchpin of ADC Efficacy

The fundamental premise of an ADC is the selective delivery of a potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.[1] This targeted approach hinges on the intricate interplay of the antibody, the payload, and the linker that connects them. An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature drug release, yet labile enough to efficiently liberate the payload within the target cell.[1]

Traditional conjugation strategies, often targeting lysine residues or employing maleimide-based chemistry for cysteine conjugation, have historically been plagued by the production of heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs).[1][2] This heterogeneity can lead to unpredictable pharmacokinetics, potential for aggregation, and a narrowed therapeutic window. The emergence of site-specific conjugation technologies, particularly those utilizing bis-sulfone linkers for disulfide re-bridging, offers a transformative solution to these challenges.[1]

The Chemistry of Bis-Sulfone Linkers: A Mechanism of Precision

Bis-sulfone linkers are bifunctional reagents designed to react specifically with the thiol groups of two cysteine residues that are formed upon the mild reduction of a native disulfide bond in the antibody's structure.[3] This "disulfide re-bridging" is a key advantage, as it maintains the overall architecture of the antibody.[4]

The reaction proceeds via a sequential Michael addition and elimination mechanism. The process begins with the selective reduction of the antibody's interchain disulfide bonds, typically in the hinge region, to yield free cysteine thiol groups. The bis-sulfone linker then reacts with these two thiol groups, forming stable thioether bonds and effectively re-bridging the original disulfide bond with the linker-payload construct.[5]

Visualizing the Mechanism:

Below is a diagram illustrating the chemical reaction between a bis-sulfone linker and the thiol groups of reduced cysteine residues on an antibody.

Caption: Mechanism of bis-sulfone linker conjugation.

The Advantages of Bis-Sulfone Linkers in Practice

The unique chemistry of bis-sulfone linkers translates into several tangible advantages in the development of ADCs.

Site-Specific Conjugation and Homogeneity

By targeting the native disulfide bonds, bis-sulfone linkers enable a site-specific conjugation strategy without the need for antibody engineering.[4] This results in a highly homogeneous ADC population, predominantly with a drug-to-antibody ratio (DAR) of 4, corresponding to the four interchain disulfide bonds in a typical IgG1 antibody.[1] Studies have shown that bis-sulfone conjugation can yield the DAR 4 species as the main product, accounting for as high as 78% of the final ADC mixture.[1] This contrasts sharply with random conjugation methods that produce a wide distribution of DARs.[1]

Enhanced Stability and Reduced Off-Target Toxicity

The thioether bonds formed through bis-sulfone conjugation are significantly more stable in plasma compared to the thioether bonds formed via maleimide chemistry.[6] Maleimide-based conjugates are susceptible to a retro-Michael reaction, which can lead to premature deconjugation and off-target toxicity.[7] In contrast, bis-sulfone-derived conjugates have demonstrated remarkable stability in serum.[3][6] One study showed that conjugates formed with a bis-alkylating linker, which forms stable thioether bonds similar to bis-sulfones, were stable in serum and in the presence of high concentrations of albumin for over 5 days, whereas maleimide conjugates were unstable.[6] Another study reported that a sulfone conjugate retained approximately 90% of its payload after one month in human plasma.[8] This enhanced stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell, thereby minimizing systemic toxicity.[5]

Preservation of Antibody Structure and Function

The disulfide re-bridging approach helps to maintain the native structure of the antibody, which can reduce the propensity for aggregation, a common issue with ADCs, particularly those with hydrophobic payloads.[1] Preserving the antibody's structural integrity is also crucial for retaining its antigen-binding affinity and effector functions.

Experimental Workflow: From Antibody to Purified ADC

The following section outlines a detailed, step-by-step methodology for the preparation and characterization of a bis-sulfone ADC.

Detailed Experimental Protocol for Bis-Sulfone Conjugation

This protocol outlines the steps for conjugating a payload to a monoclonal antibody using a bis-sulfone linker.

Materials:

-

Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Bis-sulfone linker-payload construct

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Desalting columns

-

Chromatography system for purification (e.g., SEC or Protein A)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Reduction of Disulfide Bonds: Add a 5-10 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds.[9]

-

Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent interference with the subsequent conjugation reaction.[9]

-

Conjugation Reaction: Add the bis-sulfone linker-payload, typically in a 5-10 fold molar excess, to the reduced antibody solution.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 2-16 hours with gentle agitation. Optimal time and temperature should be determined empirically for each specific antibody and linker-payload.[9]

-

Quenching: Quench the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted bis-sulfone linker.[9]

-

Purification: Purify the ADC from unconjugated payload, excess reagents, and aggregated species using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Protein A affinity chromatography.[9]

Visualizing the Workflow:

The following diagram illustrates the key stages in the production of a bis-sulfone ADC.

Caption: Experimental workflow for bis-sulfone ADC production.

Analytical Characterization: Ensuring Quality and Consistency

Robust analytical methods are essential to verify the homogeneity and stability of the resulting ADC.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for assessing the drug-to-antibody ratio distribution of an ADC preparation.[1] The addition of a hydrophobic drug-linker to the antibody increases its overall hydrophobicity, allowing for the separation of different DAR species. A typical HIC profile of a bis-sulfone ADC will show a predominant peak corresponding to the DAR 4 species.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the ADC, confirming the successful conjugation and allowing for the precise determination of the DAR.[1] When coupled with liquid chromatography (LC-MS), it can provide detailed information about the different species present in the ADC preparation.

Comparative Analysis: Bis-Sulfone vs. Other Linker Technologies

The advantages of bis-sulfone linkers become particularly evident when compared to other commonly used conjugation chemistries.

| Feature | Bis-Sulfone Linker | Maleimide Linker | Lysine Conjugation |

| Conjugation Site | Cysteine (Disulfide Re-bridging) | Cysteine | Lysine |

| Homogeneity (DAR) | High (Predominantly DAR 4)[1] | Moderate (Mixture of DARs)[1] | Low (Highly heterogeneous)[1] |

| Plasma Stability | High (Stable thioether bond)[6] | Variable (Risk of retro-Michael addition)[7] | High (Stable amide bond) |

| Antibody Engineering | Not required[4] | Not required | Not required |

| Aggregation Risk | Lower (Preserves native structure)[1] | Higher | Higher |

Conclusion: A Paradigm Shift in ADC Development

Bis-sulfone linkers represent a significant advancement in the field of antibody-drug conjugates. Their ability to facilitate site-specific conjugation, resulting in homogeneous and highly stable ADCs, addresses key limitations of earlier technologies. For researchers and drug developers, the adoption of bis-sulfone chemistry offers a robust and reliable platform to construct next-generation ADCs with improved therapeutic indices and a greater potential for clinical success. The continued innovation in linker technology, exemplified by the bis-sulfone platform, will undoubtedly play a pivotal role in shaping the future of targeted cancer therapy.

References

-

Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. Available at: [Link]

-

Homogeneous antibody-drug conjugates via site-selective disulfide bridging. UCL Discovery. Available at: [Link]

-

Paper of the month: Synthesis of disulfide-bridging trehalose polymers for antibody and Fab conjugation using a bis-sulfone ATRP initiator. RSC Blogs. Available at: [Link]

-

Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. ACS Publications. Available at: [Link]

-

Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator. PMC - NIH. Available at: [Link]

-

A review of conjugation technologies for antibody drug conjugates. Oxford Academic. Available at: [Link]

-

Integrating Antibody Purification and Conjugation. Contract Pharma. Available at: [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available at: [Link]

-

Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. Available at: [Link]

-

Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]

-

The Nitrile Bis-Thiol Bioconjugation Reaction. PMC - NIH. Available at: [Link]

-

Stable and Homogeneous Drug Conjugation by Sequential Bis-Alkylation at Disulphide Bonds Using Bis-Sulphone Reagents. ResearchGate. Available at: [Link]

-

Homogeneous antibody-drug conjugates via site-selective disulfide bridging. UCL Discovery. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Bis-Sulfone-PEG4-DBCO in Next-Generation Bioconjugation

This guide provides an in-depth technical analysis of Bis-sulfone-PEG4-DBCO , a specialized heterobifunctional linker used in the development of next-generation Antibody-Drug Conjugates (ADCs).

Executive Summary

Bis-sulfone-PEG4-DBCO represents a paradigm shift in bioconjugation chemistry, moving beyond the limitations of stochastic cysteine labeling. Unlike traditional maleimide chemistries that result in heterogeneous mixtures and unstable thioether linkages, this reagent utilizes a bis-alkylation strategy to mechanically "staple" reduced disulfide bonds. This process re-bridges the heavy and light chains of an antibody, preserving structural integrity while installing a bioorthogonal handle (DBCO) for site-specific click chemistry. This guide details the physicochemical properties, reaction mechanisms, and validated protocols for deploying this reagent in high-stakes drug development.

Part 1: Chemical Architecture & Properties

The molecule is engineered with three distinct functional domains, each serving a critical role in the stability and efficacy of the final conjugate.

Structural Composition[1]

-

The Bis-Sulfone "Warhead": A latent bis-electrophile containing two sulfonyl groups (typically p-tolyl sulfone) positioned beta to a carbonyl or similar electron-withdrawing group. Upon exposure to physiological pH, it undergoes sequential elimination-addition reactions to crosslink two thiols.

-

The PEG4 Spacer: A tetra-ethylene glycol linker (

) that provides conformational flexibility and water solubility, reducing the aggregation propensity of hydrophobic payloads (e.g., PBD dimers, auristatins). -

The DBCO Handle: Dibenzocyclooctyne, a strained alkyne that reacts continuously with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), eliminating the need for toxic copper catalysts.

Physicochemical Specifications

| Property | Specification |

| Chemical Name | Bis-sulfone-PEG4-dibenzocyclooctyne |

| Molecular Weight | ~1006.2 Da |

| Formula | |

| Solubility | Soluble in DMSO, DMF, DCM.[1][2] Limited solubility in water (requires organic co-solvent). |

| Purity | >95% (HPLC) |

| Reactive Groups | Bis-sulfone (Thiol-reactive), DBCO (Azide-reactive) |

| Storage | -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen) |

Part 2: Mechanism of Action (Disulfide Bridging)

The Bis-Alkylation Pathway

Standard maleimide conjugation leaves the interchain disulfide bonds broken, relying on non-covalent interactions to hold the antibody together. Bis-sulfone reagents, however, undergo a double Michael addition sequence.

-

Activation: At pH 7.5–8.0, the bis-sulfone moiety undergoes base-catalyzed

-elimination of a sulfinic acid group (e.g., p-toluenesulfinic acid), generating a reactive mono-sulfone double bond. -

First Addition: One free thiol from the reduced antibody attacks the double bond.

-

Second Elimination: The intermediate undergoes a second elimination of the remaining sulfonyl group, generating a second double bond.

-

Cyclization: The second thiol attacks this new double bond, forming a stable 3-carbon bridge (

) between the two cysteines.

Mechanistic Visualization

Caption: The stepwise conversion of a native disulfide into a stable 3-carbon bridge via bis-alkylation.

Part 3: Experimental Protocol

Expert Note: The critical parameter in this workflow is the reduction-to-conjugation interval . Once reduced, thiols can re-oxidize or "scramble." Proceed immediately from desalting to conjugation.

Materials

-

Antibody: IgG1 or IgG4 (Concentration > 5 mg/mL).

-

Reducing Agent: TCEP-HCl (preferred over DTT for stability).

-

Reagent: Bis-sulfone-PEG4-DBCO (10 mM stock in anhydrous DMSO).

-

Buffers:

-

Conjugation Buffer: PBS, 5 mM EDTA, pH 7.8–8.0 (Higher pH promotes the elimination step).

-

Desalting Column: Zeba Spin or PD-10.

-

Step-by-Step Methodology

Phase 1: Selective Reduction

-

Dilute antibody to 5 mg/mL in Conjugation Buffer.

-

Add TCEP (6–10 molar equivalents per antibody) to fully reduce interchain disulfides.

-

Why: Unlike partial reduction for maleimides, bis-sulfone bridging often targets all interchain disulfides to achieve a defined DAR of 4.

-

-

Incubate at 37°C for 1-2 hours .

-

Critical Step: Verify reduction via RP-HPLC or SDS-PAGE (shift of heavy/light chains). Note: TCEP does not strictly need removal if used at low excess, but removal is recommended to prevent interference.

Phase 2: Bis-Alkylation (Bridging)

-

Immediately after reduction (or desalting), add Bis-sulfone-PEG4-DBCO (1.5–2.0 equivalents per disulfide bond; approx. 6–8 equivalents per Antibody).

-

Add DMSO to final 10% (v/v) to ensure reagent solubility.

-

Incubate at 4°C overnight or Room Temperature for 4 hours .

-

Mechanism Check: The lower temperature overnight often yields better bridging efficiency with less aggregation.

-

-

Quench: Add excess N-acetylcysteine (NAC) to scavenge unreacted reagent.

Phase 3: Click Reaction (Payload Installation)

-

Purify the DBCO-modified antibody via desalting or SEC to remove unreacted bis-sulfone.

-

Add Azide-functionalized Payload (1.5–2.0 equivalents per DBCO).

-

Incubate at RT for 2–4 hours (SPAAC reaction).

-

Final Purification: SEC or TFF (Tangential Flow Filtration).

Workflow Diagram

Caption: Operational workflow for generating site-specific ADCs using bis-sulfone bridging.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

Stability & Homogeneity

-

Thermal Stability: Bridged conjugates typically exhibit a

(melting temperature) comparable to the native antibody, unlike maleimide conjugates which often show a -

Serum Stability: The bis-thioether bridge is chemically inert in plasma, preventing the "drug exchange" phenomenon seen with maleimides (where the drug transfers to serum albumin).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Bridging (Half-Antibody) | Insufficient reduction or low pH. | Ensure pH is ≥ 7.8 to drive elimination. Increase TCEP equivalents. |

| Precipitation | Hydrophobic linker/payload or high DMSO. | Limit DMSO < 10%. Use PEGylated bis-sulfone (PEG4 is standard, PEG24 available for high hydrophobicity). |

| Low Click Efficiency | Steric hindrance or DBCO hydrolysis. | Ensure DBCO reagent is fresh.[1] Use a longer spacer on the azide payload.[1] |

| High Aggregation | Over-crosslinking or protein denaturation. | Reduce reaction temperature to 4°C. Optimize reagent stoichiometry. |

References

-

Vector Laboratories. Bis-sulfone-PEG4-DBCO Product Guide & Protocol. Retrieved from

-

BroadPharm. Bis-sulfone-PEG4-DBCO Structure and Properties. Retrieved from

-

Bioconjugate Chemistry. Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. (2014). American Chemical Society. Retrieved from

-

Imperial College London. PEGylation of native disulfide bonds in proteins. Nature Protocols (2006). Retrieved from

-

Click Chemistry Tools. Bis-sulfone-PEG4-DBCO Technical Datasheet. Retrieved from

Sources

Technical Guide: Comparative Stability of Bis-Sulfone vs. Maleimide Linkers in ADCs

Executive Summary

In the engineering of Antibody-Drug Conjugates (ADCs), the linker chemistry dictates the therapeutic index as much as the payload itself. While maleimide-based conjugation (specifically succinimide thioethers) remains the historical industry standard due to kinetic efficiency, it suffers from a critical liability: the retro-Michael reaction , leading to payload deconjugation in plasma and subsequent off-target toxicity.[1]

Bis-sulfone reagents (and related bis-alkylating platforms) have emerged as a superior alternative for next-generation ADCs. By undergoing a sequence of addition-elimination reactions, bis-sulfones "re-bridge" the interchain disulfides, maintaining the antibody's structural integrity and forming a linkage that is thermodynamically stable against thiol exchange.

This guide provides a mechanistic comparison, stability data analysis, and validated protocols for utilizing both chemistries.

Part 1: The Incumbent – Maleimide Chemistry

The Mechanism and The Flaw

Maleimides react with thiols (generated via TCEP or DTT reduction of interchain disulfides) via a Michael addition to form a thiosuccinimide ring .[2][3][4]

-

Kinetic Advantage: Reaction rates are rapid (

) at neutral pH (6.5–7.5). -

The Liability (Retro-Michael): The thiosuccinimide ring is not inert. In plasma, the reaction is reversible. The maleimide can detach from the antibody (retro-Michael) and re-conjugate to circulating thiols, most notably Human Serum Albumin (HSA) , which contains a highly reactive Cys34 residue. This "payload transfer" reduces efficacy and drives systemic toxicity.

The Stabilization Strategy: Hydrolysis

The only way to stabilize a maleimide linkage is to force the hydrolysis of the succinimide ring.

-

Ring Opening: Hydrolysis converts the thiosuccinimide into a succinamic acid thioether.[2]

-

Result: This linear structure cannot undergo the retro-Michael elimination; the bond becomes permanent.

-

Challenge: Spontaneous hydrolysis is slow and competes with the retro-Michael reaction. Modern "self-hydrolyzing" maleimides utilize electron-withdrawing groups or neighboring basic residues to accelerate this process.[1]

Visualization: Maleimide Fate in Plasma

Figure 1: The competing pathways of maleimide ADCs.[3] Without hydrolysis, the payload migrates to albumin.

Part 2: The Challenger – Bis-Sulfone (Disulfide Re-bridging)

The Mechanism: Intercalation

Bis-sulfone reagents function as bis-alkylating agents . Instead of attaching to a single sulfur, they bind to both sulfur atoms derived from a reduced disulfide bond.

-

Step 1: First Michael addition to a sulfur.

-

Step 2: Elimination of a sulfinic acid leaving group.

-

Step 3: Second Michael addition to the partner sulfur.

Stability Profile

-

Thermodynamic Stability: The final 3-carbon bridge does not contain a leaving group capable of facilitating a retro-reaction under physiological conditions.

-

Structural Integrity: Unlike maleimides, which leave the heavy and light chains connected only by non-covalent interactions (if all disulfides are reduced), bis-sulfones physically re-tie the chains together. This prevents antibody destabilization and aggregation.

Visualization: Bis-Sulfone Conjugation Pathway

Figure 2: The stepwise "re-bridging" mechanism. The final bridge restores the covalent link between antibody chains.

Part 3: Comparative Analysis

Quantitative Stability & Performance

The following table summarizes the performance differences typically observed in in vitro plasma stability assays (incubation at 37°C for 7 days).

| Feature | Maleimide (Standard) | Bis-Sulfone (Re-bridging) |

| Linker Chemistry | Thiosuccinimide (Reversible) | Bis-thioether Bridge (Irreversible) |

| Plasma Stability (7 Days) | ~50–70% Intact (loss to HSA) | >95% Intact |

| Drug-to-Antibody Ratio (DAR) | Heterogeneous (0–8 distribution) | Homogeneous (Target DAR 4) |

| Antibody Structure | Disulfides broken; reliance on non-covalent forces | Disulfides re-bridged; covalent structure restored |

| Off-Target Toxicity | Higher (due to payload shedding) | Lower (payload stays on mAb) |

Part 4: Experimental Protocols

Protocol A: Bis-Sulfone Conjugation (Disulfide Re-bridging)

Objective: Generate a DAR 4 ADC with high structural stability.

-

Reduction:

-

Dilute mAb to 5 mg/mL in PBS (pH 7.4) containing 1 mM EDTA.

-

Add TCEP (Tris(2-carboxyethyl)phosphine) at 6–8 molar equivalents per mAb.

-

Incubate at 37°C for 1–2 hours. Note: Full reduction of interchain disulfides is required for re-bridging.

-

-

Buffer Exchange (Critical):

-

TCEP must be removed if it interferes with the specific bis-sulfone reagent (though some are TCEP-compatible). Use a Zeba spin column or TFF to exchange into conjugation buffer (typically PBS pH 7.4 or Borate pH 8.0).

-

-

Conjugation:

-

Prepare the Bis-sulfone-Payload stock in DMSO (10 mM).

-

Add reagent to the reduced mAb at 4.4–5.0 molar equivalents . (Slight excess ensures completion of the 4 bridges).

-

Incubate at 4°C overnight or Room Temperature for 4 hours.

-

Why: The re-bridging reaction (Add-Elim-Add) is slower than simple maleimide addition; time is required for the bridge to close.

-

-

Purification:

-

Remove excess small molecule via size exclusion chromatography (SEC) or extensive dialysis.

-

Protocol B: Plasma Stability Assay (Self-Validating)

Objective: Quantify the retro-Michael instability.

-

Incubation:

-

Spike ADC (10 µg/mL) into sterile human plasma (or 40 mg/mL HSA in PBS).

-

Incubate at 37°C.

-

Timepoints: T=0, 24h, 48h, 96h, 168h (7 days).

-

-

Sample Prep (Affinity Capture):

-

At each timepoint, capture the ADC using Protein A magnetic beads.

-

Crucial Step: Wash beads stringently (high salt) to remove non-covalently bound albumin.

-

Elute ADC.

-

-

Analysis (LC-MS):

-

Analyze the eluted ADC via LC-MS (Q-TOF or Orbitrap) after deglycosylation (PNGase F).

-

Metric: Calculate the average DAR at each timepoint.

-

Success Criteria:

-

Maleimide: Expect DAR drop (e.g., 4.0 -> 2.5).

-

Bis-sulfone: Expect DAR retention (e.g., 4.0 -> 3.9).

-

-

Part 5: References

-

Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates."[2] Nature Biotechnology.[5][6] Link

-

Foundational paper establishing the retro-Michael instability of maleimides in plasma.

-

-

Balan, S., et al. (2007). "Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge." Bioconjugate Chemistry. Link

-

Describes the core mechanism of bis-sulfone intercalation and stability.

-

-

Lyon, R. P., et al. (2014).[5] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[6] Nature Biotechnology.[5][6] Link

-

Details the hydrolysis strategy to fix maleimide instability.

-

-

Schumacher, F. F., et al. (2014). "In situ maleimide bridging of disulfides and a new approach to protein PEGylation." Bioconjugate Chemistry. Link

-

Comparison of next-generation maleimides (NGMs) and bis-sulfones.

-

-

BenchChem. "A Comparative Guide to Assessing the Homogeneity of Antibody-Drug Conjugates Prepared with Bis-sulfone NHS Ester." Link

Sources

- 1. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. researchgate.net [researchgate.net]

- 5. kinampark.com [kinampark.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

introduction to site-specific conjugation using bis-sulfone reagents

Executive Summary

The transition from heterogeneous antibody-drug conjugates (ADCs) to site-specific constructs is the current defining shift in biotherapeutics. While classical maleimide chemistry remains prevalent, it suffers from retro-Michael instability and heterogeneous Drug-to-Antibody Ratios (DAR).

This guide details the Bis-Sulfone Disulfide Bridging technology (often referred to as "intercalation"). Unlike maleimides that bind to single thiols, bis-sulfone reagents functionally "re-bridge" the two sulfur atoms of a reduced native disulfide bond. This restores the antibody's tertiary structure, ensures a thermodynamic stability superior to succinimide thioethers, and yields a highly homogenous DAR (typically 4 for IgG1).

Part 1: Mechanism of Action

The core innovation of bis-sulfone reagents is their ability to undergo a sequential elimination-addition reaction cascade. This is not a simple alkylation; it is a dynamic structural re-engineering of the disulfide bond.

The Chemical Cascade

-

Activation (Elimination): Under slightly basic conditions (pH ~7.8), the bis-sulfone moiety undergoes a base-catalyzed

-elimination of a sulfinic acid group, generating a reactive mono-sulfone double bond (Michael acceptor). -

First Addition: One of the liberated thiols from the reduced antibody attacks this double bond via Michael addition.

-

Re-Activation (Second Elimination): The remaining sulfone group undergoes a second

-elimination, generating a second double bond. -

Cyclization (Second Addition): The second thiol attacks this new double bond, closing the ring and forming a stable 3-carbon bridge between the two cysteines.

Visualizing the Pathway

Figure 1: The sequential elimination-addition mechanism allows the reagent to "step" between the two thiols, locking them into a rigid bridge.

Part 2: Experimental Protocol

Disclaimer: This protocol is optimized for a standard human IgG1. Isotype variations (e.g., IgG2) require modification due to disulfide accessibility.

Materials & Reagents

-

Antibody: >5 mg/mL in PBS (pH 7.4).

-

Reductant: Dithiothreitol (DTT) or TCEP-HCl. Note: DTT is preferred for initial reduction as it must be removed, preventing interference with the elimination mechanism of the bis-sulfone.

-

Conjugation Buffer: 50 mM Sodium Phosphate, 20 mM EDTA, pH 7.8. Crucial: The slightly basic pH drives the elimination step.

-

Bis-Sulfone Reagent: Dissolved in DMSO or DMF (10-20 mM stock).

Step-by-Step Workflow

1. Site-Specific Reduction To access the interchain disulfides, we must fully reduce the hinge region without denaturing the protein.

-

Dilute antibody to 2-5 mg/mL in Conjugation Buffer.

-

Add 10-20 molar equivalents of DTT.

-

Incubate at 37°C for 30 minutes .

-

Checkpoint: Verify reduction via SDS-PAGE (expect Heavy and Light chain separation).

2. Buffer Exchange (Critical Step) Bis-sulfone reagents are sensitive to free thiols. Excess DTT will quench the reagent immediately.

-

Pass the reduced antibody through a Zeba™ Spin Desalting Column (or equivalent) equilibrated with Conjugation Buffer (pH 7.8) .

-

Why pH 7.8? This pH is the "sweet spot." Below pH 7.0, the elimination rate is too slow; above pH 8.5, hydrolysis of the reagent competes with conjugation.

3. Conjugation (Intercalation)

-

Immediately after desalting, add the Bis-Sulfone reagent.

-

Stoichiometry: Add 1.1 to 1.5 molar equivalents of reagent per disulfide bond. (For IgG1 with 4 interchain disulfides, this is ~4.4 - 6.0 eq per antibody).

-

Solvent Tolerance: Ensure final organic solvent (DMSO) concentration is <10% (v/v).

-

Incubate at 4°C for 12-16 hours or Room Temp for 4 hours .

-

Note: The reaction is slower than maleimide conjugation because it requires the rate-limiting elimination step.

4. Purification & Storage

-

Remove excess reagent via size-exclusion chromatography (SEC) or extensive dialysis.

-

Store in formulation buffer (e.g., Histidine-Sucrose, pH 6.0).

Workflow Diagram

Figure 2: The operational workflow emphasizes the critical removal of reductants before reagent addition.

Part 3: Comparative Analysis & Data

Why switch from Maleimide? The data below highlights the structural and stability advantages of bis-sulfone bridging.

Table 1: Bis-Sulfone vs. Maleimide Conjugation

| Feature | Classical Maleimide | Bis-Sulfone Bridging |

| Binding Site | Single Cysteine Thiol | Two Cysteines (Disulfide Bridge) |

| Mechanism | Michael Addition (Reversible) | Elimination-Addition (Irreversible) |

| Plasma Stability | Prone to Retro-Michael exchange (loss of payload to Albumin) | High stability (Covalent 3-carbon bridge) |

| DAR Profile | Heterogeneous (0, 2, 4, 6, 8) | Homogeneous (Predominantly 4) |

| Structural Integrity | Disulfides remain broken (hinge instability) | Disulfides are structurally "re-tied" |

Troubleshooting Guide

-

Low Conjugation Efficiency:

-

Cause: pH too low (< 7.2).

-

Fix: Adjust conjugation buffer to pH 7.8 - 8.0 to accelerate the elimination of the sulfinic acid leaving group.

-

-

Precipitation:

-

Cause: Hydrophobicity of the payload.

-

Fix: Ensure the bis-sulfone reagent includes a PEG spacer (e.g., PEG4 or PEG24) to improve solubility.

-

-

High Aggregation:

-

Cause: Over-reduction or re-oxidation before reagent addition.

-

Fix: Add EDTA to buffers to prevent metal-catalyzed re-oxidation; move quickly between desalting and reagent addition.

-

References

-

Brocchini, S., et al. (2006).[1] "PEGylation of native disulfide bonds in proteins." Nature Protocols, 1(5), 2241–2252.[2] Link

-

Badescu, G., et al. (2014).[3] "Bridging disulfides for stable and defined antibody drug conjugates." Bioconjugate Chemistry, 25(6), 1124–1136. Link

-

Schumacher, F. F., et al. (2014). "In situ maleimide bridging of disulfides and a new approach to protein PEGylation." Bioconjugate Chemistry, 22(2), 132–136. Link

-

Shaunak, S., et al. (2006).[1] "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2, 312–313. Link

Sources

Technical Guide: The Role of PEG4 Spacer in Bis-Sulfone-DBCO Solubility & Bioconjugation

Executive Summary

Bis-Sulfone-PEG4-DBCO is a heterobifunctional linker designed for the site-specific conjugation of cytotoxic payloads or imaging agents to antibodies and proteins. Its architecture addresses two critical challenges in bioconjugation: structural stability and aqueous solubility .

While the Bis-Sulfone moiety enables the re-bridging of native disulfide bonds (preserving tertiary structure), the DBCO (Dibenzocyclooctyne) moiety facilitates bioorthogonal Copper-free Click Chemistry. However, the inherent hydrophobicity of the DBCO core presents a solubility barrier. This guide analyzes the mechanistic role of the PEG4 (Polyethylene Glycol, 4-unit) spacer as a critical solubility enhancer and steric modulator, providing actionable protocols for researchers.

The Physicochemical Challenge: Hydrophobicity in Linker Design

The DBCO Solubility Problem

DBCO is a strained alkyne used for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Despite its high reactivity, the fused aromatic ring system of DBCO is highly lipophilic (LogP > 3.0), leading to:

-

Aggregation: Rapid precipitation of the linker-payload complex in aqueous buffers (PBS, HEPES).

-

Non-Specific Binding: Hydrophobic interaction with albumin and retention in the Reticuloendothelial System (RES), specifically the liver and spleen.

-

Steric Shielding: Hydrophobic collapse can bury the reactive alkyne, reducing conjugation efficiency.

The Bis-Sulfone Re-bridging Mechanism

Unlike maleimides, which react with single thiols and leave the disulfide broken, bis-sulfone reagents undergo a sequence of Michael addition-elimination reactions . They intercalate between the two sulfur atoms of a reduced disulfide bond, effectively "stapling" the protein back together with a 3-carbon bridge. This requires the reagent to be soluble enough to access the solvent-exposed disulfide clefts.

The PEG4 Solution: Thermodynamics & Sterics

The inclusion of a 4-unit PEG spacer is not arbitrary; it represents a "Goldilocks" zone in linker design.

Solubility Enhancement (Hydration Shell)

The PEG4 spacer (

-

Mechanism: Each ethylene oxide (EO) unit coordinates approximately 2–3 water molecules via hydrogen bonding. A PEG4 spacer recruits a "hydration shell" of ~10–12 water molecules around the hydrophobic DBCO core.

-

Result: This hydration shield prevents the hydrophobic collapse of the DBCO moiety and allows the reagent to remain soluble in buffers containing as little as 5–10% organic co-solvent (DMSO/DMF), compared to >20% required for non-PEGylated analogs.

Hydrodynamic Radius ( ) & Steric Access

-

PEG0 (No Spacer): The DBCO is too close to the protein surface, leading to steric hindrance during the secondary click reaction.

-

PEG24+ (Long Spacer): Increases the hydrodynamic radius (

) significantly, potentially altering the pharmacokinetics (PK) of the antibody-drug conjugate (ADC). -

PEG4: Adds minimal bulk (~1.5 nm extended length) while providing sufficient flexibility for the DBCO to orient itself away from the protein surface, ensuring high efficiency in the subsequent click reaction.

Table 1: Comparative Properties of Linker Variants

| Property | Bis-Sulfone-DBCO (No PEG) | Bis-Sulfone-PEG4-DBCO | Bis-Sulfone-PEG24-DBCO |

| Aqueous Solubility | Poor (Requires >20% DMSO) | Excellent (Requires <10% DMSO) | Excellent |

| Aggregation Risk | High | Low | Very Low |

| Click Reactivity | Low (Steric hindrance) | High (Flexible access) | High |

| Pharmacokinetics | High Liver Uptake (Hydrophobic) | Balanced | Altered Clearance (Bulky) |

Mechanistic Pathways & Visualization

Disulfide Re-bridging Mechanism

The following diagram illustrates the chemical pathway where the bis-sulfone reagent intercalates into the reduced disulfide bond.

Caption: Step-wise mechanism of disulfide re-bridging. The bis-sulfone reagent undergoes sequential addition-elimination reactions to stabilize the protein structure.

Experimental Protocol: Site-Specific Conjugation

Objective: Conjugate a payload (Azide-functionalized) to an Antibody (IgG) via Bis-Sulfone-PEG4-DBCO.

Phase 1: Preparation & Reduction

-

Buffer Exchange: Exchange antibody into Reaction Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4). Remove all nucleophilic amines (Tris, Glycine) if using NHS-ester variants, though Bis-Sulfone is thiol-specific.

-

Reduction:

-

Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar ratio of 10–20 equivalents per antibody.

-

Incubate at 37°C for 2 hours .

-

Note: TCEP is preferred over DTT as it does not require removal before the next step (Bis-sulfone does not react with TCEP).

-

Phase 2: Bis-Sulfone Intercalation (The Critical Step)

-

Reagent Dissolution: Dissolve Bis-Sulfone-PEG4-DBCO in anhydrous DMSO or DMF to a 10 mM stock.

-

Why: The reagent is stable in organic solvent. The PEG4 allows this stock to be diluted into the aqueous buffer without crashing out.

-

-

Conjugation:

-

Add the Bis-Sulfone reagent to the reduced antibody (Ratio: 1.5–2.0 equivalents per disulfide bond ).

-

Example: For an IgG1 with 4 interchain disulfides, use ~6–8 equivalents of reagent relative to the mAb.

-

Keep final DMSO concentration < 10% (v/v) .

-

-

Incubation: Incubate at 4°C overnight or Room Temp for 4 hours .

Phase 3: Click Reaction (SPAAC)

-

Purification (Optional but Recommended): Remove excess Bis-Sulfone linker via Zeba Spin Column (7K MWCO) or dialysis.

-

Click Conjugation:

-

Add Azide-Payload (e.g., Azide-Fluorophore or Azide-Drug) (2–5 equivalents per DBCO).

-

Incubate for 2–4 hours at Room Temp .

-

Note: No copper catalyst is needed.

-

Phase 4: Workflow Diagram

Caption: Operational workflow for generating stable ADCs using Bis-Sulfone-PEG4-DBCO.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation upon reagent addition | DMSO concentration >15% or Buffer pH too low. | Use PEG4 linker to lower organic requirement. Ensure pH is 7.4–8.0. |

| Low Conjugation Efficiency | Incomplete reduction of disulfides. | Increase TCEP incubation time or temp (37°C). Verify TCEP freshness. |

| Heterogeneous DAR (Drug-Antibody Ratio) | Reagent stoichiometry incorrect. | Titrate Bis-Sulfone reagent carefully (start at 1.1 eq per disulfide). |

| Aggregation of Final Conjugate | Hydrophobic payload. | The PEG4 spacer helps, but extremely hydrophobic payloads (e.g., PBD dimers) may require PEG8 or PEG12 variants. |

References

-

AxisPharm. Bis-sulfone-PEG4-DBCO Product Information & Applications.

-

Vector Laboratories. Bis-sulfone-PEG4-DBCO: Mechanism of Disulfide Re-bridging.

-

BroadPharm. DBCO Azide Ligation Protocol & Solubility Guidelines.

-

Royal Society of Chemistry (RSC). Synthesis of disulfide-bridging polymers for antibody conjugation using bis-sulfone initiators. (Polymer Chemistry, 2021).[1]

-

National Institutes of Health (NIH). Hydrophobicity (LogP) and Hydrodynamic Radius of PEGylated Linkers.

Sources

- 1. Synthesis of disulfide-bridging trehalose polymers for antibody and Fab conjugation using a bis-sulfone ATRP initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Precision Bioconjugation: A Technical Guide to Bis-Sulfone-PEG4-DBCO

Executive Summary

Bis-sulfone-PEG4-DBCO represents a high-fidelity heterobifunctional linker designed for site-specific bioconjugation. Unlike conventional maleimide chemistries that often suffer from instability (retro-Michael addition) or random conjugation, the bis-sulfone moiety enables disulfide rebridging . This mechanism chemically "stitches" reduced disulfide bonds back together with a stable three-carbon bridge, preserving the tertiary structure and stability of the protein (e.g., an antibody) while installing a reactive DBCO handle.[1]

This guide details the mechanistic principles, experimental workflows, and critical optimization parameters for deploying Bis-sulfone-PEG4-DBCO in the development of Antibody-Drug Conjugates (ADCs), radiopharmaceuticals, and advanced protein constructs.

Mechanistic Principles

The Anatomy of the Reagent

The molecule functions as a tripartite system:

-

Bis-Sulfone Moiety (The Anchor): A latent crosslinker that undergoes sequential elimination-addition reactions to bis-alkylate two nucleophiles (typically thiols from a reduced disulfide).

-

PEG4 Spacer (The Bridge): A tetra-ethylene glycol unit that enhances water solubility and provides sufficient hydrodynamic volume to prevent steric hindrance during the secondary "click" reaction.

-

DBCO (The Handle): Dibenzocyclooctyne, a strained alkyne that reacts specifically with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—a copper-free click reaction.[2]

The Disulfide Rebridging Mechanism

The core advantage of this reagent is its ability to target interchain disulfides.

-

Reduction: Native disulfides are reduced (using TCEP or DTT) to liberate two free thiols (-SH).

-

Activation: At slightly basic pH (7.5–8.0), the bis-sulfone reagent undergoes base-catalyzed elimination of a sulfinic acid leaving group, generating a reactive mono-sulfone (vinyl sulfone).

-

First Addition: The first protein thiol attacks the vinyl sulfone via Michael addition.

-

Second Elimination & Cyclization: A second sulfinic acid is eliminated, generating a new double bond which is immediately attacked by the second thiol. This forms a stable 3-carbon bridge between the two sulfur atoms.

Copper-Free Click Chemistry (SPAAC)

Once the protein is labeled with the DBCO handle, it can be conjugated to any azide-functionalized payload (drug, fluorophore, chelator). The reaction is driven by the release of ring strain (~18 kcal/mol) in the cyclooctyne, proceeding rapidly at physiological pH without cytotoxic copper catalysts.

Experimental Workflow

Materials & Reagents[3][4][5][6][7]

-

Target Protein: Antibody or protein with accessible disulfide bonds (or His-tags).[3]

-

Reagent: Bis-sulfone-PEG4-DBCO (dissolved in DMSO or DMF).

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride). Avoid DTT if possible, as it must be removed prior to conjugation to prevent it from scavenging the bis-sulfone.

-

Buffer: PBS (pH 7.[2][4]4) or Borate Buffer (pH 8.0). Note: Bis-sulfone activation is pH-dependent.

Protocol: Disulfide Rebridging & Click Labeling

Step 1: Protein Reduction

-

Dilute protein to 1–5 mg/mL in PBS (pH 7.4).

-

Add TCEP (2–10 molar equivalents per disulfide bond).

-

Insight: For an IgG1 antibody targeting interchain disulfides (4 total), use ~8–10 equivalents of TCEP.

-

-

Incubate at 37°C for 1–2 hours.

-

Optional: If using DTT, perform a buffer exchange (Zeba spin column or dialysis) to remove excess DTT. If using TCEP, you may proceed directly if the stoichiometry is carefully controlled, though removal is recommended for maximum efficiency.

Step 2: Bis-Sulfone Conjugation (Rebridging)

-

Prepare a 10 mM stock of Bis-sulfone-PEG4-DBCO in anhydrous DMSO.

-

Add the reagent to the reduced protein solution.

-

Ratio: Use 1.1–1.5 molar equivalents of reagent per disulfide bond . (e.g., For an IgG with 4 disulfides, use ~5–6 equivalents of reagent relative to the antibody).

-

-

Adjust pH to 7.8–8.0 if necessary (critical for the elimination step).

-

Incubate at 4°C overnight or Room Temperature for 4 hours.

-

Why: The sequential elimination-addition mechanism is slower than maleimide conjugation but yields a more stable product.

-

Step 3: Purification (Removal of Excess Linker)

-

Remove unreacted Bis-sulfone-PEG4-DBCO using size-exclusion chromatography (SEC) or desalting columns (e.g., PD-10).

-

Buffer exchange into PBS (pH 7.4).

Step 4: Copper-Free Click Reaction

-

Add Azide-functionalized payload (1.5–2 equivalents per DBCO).

-

Incubate at Room Temperature for 2–4 hours.

-

Final purification via SEC or dialysis.

Visualization of Pathways

Reaction Mechanism Diagram

The following diagram illustrates the chemical transformation from a native disulfide to a rebridged, DBCO-functionalized construct.

Caption: The sequential mechanism of disulfide reduction, bis-sulfone rebridging, and SPAAC conjugation.

Workflow Logic

Caption: Step-by-step experimental workflow for generating antibody conjugates using Bis-sulfone-PEG4-DBCO.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | pH too low (<7.5) | The elimination step requires basic conditions. Adjust buffer to pH 8.0. |

| Precipitation | Hydrophobic Payload | Ensure DMSO concentration is <10% in the final mix. Use PEGylated payloads. |

| Incomplete Rebridging | Insufficient TCEP | Ensure full reduction of disulfides. Increase TCEP to 10-15 eq. |

| Cross-linking (Aggregates) | Protein Concentration too high | Dilute protein to <2 mg/mL to favor intramolecular rebridging over intermolecular crosslinking. |

References

-

Shaunak, S., et al. (2006). "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology. (Foundational text on bis-sulfone rebridging). [Link]

-

Badescu, G., et al. (2014). "Bridging disulfides for stable antibody-drug conjugates." Bioconjugate Chemistry. [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. interchim.fr [interchim.fr]

- 3. Site-selective protein conjugation at histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Disulfide Rebridging: A Technical Guide to Homogeneous and Stable Protein Bioconjugates

Abstract

The precise and stable attachment of functional moieties to proteins is a cornerstone of modern therapeutics and diagnostics. Traditional bioconjugation methods, often targeting lysine residues or employing standard maleimide chemistry, are plagued by issues of heterogeneity, product instability, and potential disruption of protein function. Disulfide rebridging has emerged as a powerful, site-selective strategy that overcomes these limitations by targeting native disulfide bonds for modification.[1] This guide provides a comprehensive technical overview of disulfide rebridging technology, detailing its core mechanism, the chemical diversity of rebridging reagents, and its transformative impact on the development of next-generation bioconjugates, particularly antibody-drug conjugates (ADCs). We will explore the causality behind protocol choices, provide field-proven methodologies, and present a comparative analysis of leading rebridging chemistries to equip researchers and drug developers with the knowledge to leverage this technology effectively.

The Challenge: Overcoming Heterogeneity and Instability in Protein Labeling

The therapeutic and diagnostic potential of proteins, especially monoclonal antibodies (mAbs), is often unlocked by conjugating them to other molecules, such as cytotoxic drugs, imaging agents, or polymers. Historically, this has been a significant challenge.

-

Lysine Conjugation: The most common approach involves reacting N-hydroxysuccinimide (NHS) esters with the primary amines of surface-accessible lysine residues. A typical IgG1 antibody possesses over 80 lysine residues, leading to the creation of a complex, heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity is a major liability, as each species can have a distinct pharmacokinetic profile, efficacy, and toxicity, complicating drug development and regulatory approval.

-

Traditional Cysteine Conjugation: To reduce heterogeneity, chemists turned to the eight cysteine residues generated from the reduction of the four interchain disulfide bonds in an IgG1 antibody. While this limits the number of potential sites, conjugation with standard maleimides still produces a mixture of species (DARs of 0, 2, 4, 6, and 8). More critically, the resulting thioether bond is susceptible to a retro-Michael reaction in vivo, leading to premature payload release and potential off-target toxicity.[2] Furthermore, the loss of the covalent disulfide linkage can decrease the overall stability of the antibody.[3]

Disulfide rebridging directly addresses these core problems. It is a site-selective method that does not require antibody engineering, reconnects the cysteine residues to maintain structural integrity, and produces highly homogeneous conjugates with a defined DAR.[4]

The Core Principle: Mechanism of Disulfide Rebridging

The technology operates via a two-step process: selective reduction of a target disulfide bond followed by the introduction of a bis-reactive reagent that "rebridges" the two resulting thiol groups.

-

Selective Reduction: The process begins with the mild reduction of solvent-accessible interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The reaction conditions are optimized to cleave the target interchain bonds while leaving the more buried, structurally critical intrachain disulfides intact, thus preserving the protein's tertiary structure and biological function.[1][5]

-

Covalent Rebridging: A bis-reactive rebridging reagent, which carries the desired payload (e.g., a drug, a fluorophore), is then added. This reagent possesses two electrophilic centers that react sequentially with the two proximal cysteine thiols, forming a new, stable covalent bridge and simultaneously attaching the payload at a precise location.[2]

This elegant approach transforms a native structural feature into a specific conjugation handle, ensuring homogeneity and stability.

A Survey of Rebridging Reagents

Several classes of reagents have been developed for disulfide rebridging, each with distinct chemical properties and advantages. The choice of reagent is a critical experimental decision driven by the desired stability, reaction kinetics, and nature of the payload.

| Reagent Class | Mechanism | Key Advantages | Key Considerations |

| Bissulfones | Sequential Michael addition-elimination and Michael addition.[1] | First generation, well-established chemistry. Forms a stable 3-carbon bridge. | Can form diastereomers. May require PEG spacers to improve solubility and reduce steric hindrance. |

| Next-Gen Maleimides (NGMs) | Michael addition followed by intramolecular hydrolysis or rearrangement to form a stable, locked bridge. | Rapid reaction kinetics. Forms a highly stable, irreversible bond. Overcomes the instability of traditional maleimides. | Includes dibromomaleimides (DBM) and dithiophenol maleimides. |

| Pyridazinediones (PDs) | Diels-Alder-type reaction with the two thiol groups.[6] | Efficient rebridging. Can be functionalized for bioorthogonal chemistry (e.g., with TCO for click reactions).[7][8] | Compatibility can be dependent on the specific IgG subclass and hinge region structure.[7][8] |

| Divinylpyrimidines | Sequential Michael addition.[6] | Can be designed as "all-in-one" linkers to bridge all four interchain disulfides simultaneously with a single molecule.[9] | Allows for modular cargo loading (e.g., DAR 1, 2, 3, or 4 from a single linker scaffold).[5][9] |

Application Spotlight: Crafting Superior Antibody-Drug Conjugates (ADCs)

Disulfide rebridging has become a leading strategy for producing next-generation ADCs with improved therapeutic indices. By ensuring a homogeneous product, typically with a DAR of 4, it eliminates the less effective (low DAR) and potentially toxic (high DAR) species present in heterogeneous mixtures.[2]

Case Study: Trastuzumab-MMAE ADC

A seminal study by Badescu et al. demonstrated the power of this technology by creating an ADC from trastuzumab (an anti-HER2 antibody) and the potent cytotoxin monomethyl auristatin E (MMAE) using a bissulfone-based rebridging reagent.[2][4]

-

Homogeneity: The conjugation process yielded a product that was 78% DAR 4, with negligible amounts of unconjugated antibody remaining.[2] This is a significant improvement over traditional methods. Unconjugated antibody can act as a competitive inhibitor, reducing the efficacy of the ADC.[2]

-

Stability: The rebridged conjugate demonstrated exceptional stability in human and rat serum over 96 hours. In a head-to-head comparison, a traditional maleimide-based conjugate showed significant degradation and cross-conjugation to serum albumin, while the rebridged version remained intact.[2] This enhanced stability is crucial for ensuring the payload remains attached until the ADC reaches its target cell.

-

Efficacy: The resulting ADC retained full antigen-binding capacity and demonstrated potent, antigen-selective cell-killing in both in vitro and in vivo cancer models.[2][4]

| Conjugate Type | Average DAR | Stability in Serum | Key Outcome |

| Rebridged Trastuzumab-MMAE | 2.8 (with >95% as DAR 2-4) | No decrease in DAR after 120h incubation with HSA.[2] | Homogeneous, stable, and highly potent in vivo.[2] |

| Maleimide Trastuzumab-MMAE | 3.2 (heterogeneous mixture) | Significant decrease in DAR over time due to payload deconjugation.[2] | Unstable, leading to premature drug release.[2] |

Experimental Protocol: Disulfide Rebridging of a Monoclonal Antibody

This protocol is a generalized methodology based on established procedures for conjugating a payload to an IgG1 antibody like Trastuzumab.[2][5]

A. Materials and Reagents

-

IgG1 Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing Agent: 100 mM TCEP solution, pH 7.0

-

Conjugation Buffer: PBS with 5 mM EDTA, pH 7.4

-

Rebridging Reagent-Payload: Stock solution in DMSO

-

Quenching Reagent: N-acetylcysteine

-

Purification: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system

-

Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE, Hydrophobic Interaction Chromatography (HIC), LC-MS

B. Experimental Workflow

C. Step-by-Step Methodology

-

Antibody Preparation:

-

Start with the antibody at a concentration of 5-10 mg/mL in a suitable buffer. The choice of buffer is important; avoid buffers with primary amines if any NHS-ester chemistry is involved in linker synthesis.

-

-

Reduction:

-

Add the TCEP solution to the antibody to achieve a final molar excess of ~2-3 equivalents per disulfide bond to be reduced. For an IgG1, there are four interchain disulfides.

-

Causality: TCEP is often preferred over DTT as it is less prone to re-oxidation by air. The stoichiometry is critical; excessive reducing agent can lead to the cleavage of structurally important intrachain disulfides, while insufficient reduction will result in incomplete conjugation.

-

Incubate the reaction at 37°C for 1-2 hours. Monitor the reduction by taking aliquots and analyzing via LC-MS.

-

-

Removal of Reducing Agent:

-

Immediately after reduction, remove the excess TCEP. This is a crucial self-validating step. Failure to remove the reducing agent will cause it to react with and deactivate the electrophilic rebridging reagent.

-

Method: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) pre-equilibrated with the Conjugation Buffer.

-

-

Conjugation:

-

Immediately add the Rebridging Reagent-Payload stock solution to the reduced antibody. A typical starting point is a 1.5-fold molar excess of reagent per pair of thiols (i.e., 6 equivalents for a fully reduced IgG1).[2]

-

Causality: The concentration of organic solvent (like DMSO) should be kept low (<10% v/v) to prevent protein denaturation.

-

Incubate at room temperature for 1-4 hours, or as recommended for the specific reagent chemistry. The reaction should be performed in the dark if using a light-sensitive payload.

-

-

Purification:

-

Remove excess, unreacted rebridging reagent and any small molecule byproducts using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

-

Causality: This step is essential to produce a final conjugate that is pure and suitable for in vitro or in vivo use. Incomplete removal of free drug can lead to inaccurate potency measurements and toxicity.

-

-

Analysis and Characterization:

-

DAR Determination: Use Hydrophobic Interaction Chromatography (HIC) to separate species with different numbers of conjugated payloads. The relative peak areas can be used to calculate the average DAR and the distribution of species.[2]

-

Purity & Aggregation: Use Size-Exclusion HPLC (SE-HPLC) to confirm the absence of aggregates and fragments.[2]

-

Confirmation of Rebridging: Analyze the conjugate using non-reducing SDS-PAGE. A successfully rebridged antibody fragment (Fab) will migrate at ~50 kDa, whereas the reduced, unbridged fragment will dissociate into its heavy and light chains (~25 kDa each).[2]

-

Mass Confirmation: Use LC-MS to confirm the exact mass of the final conjugate.

-

Conclusion and Future Outlook

Disulfide rebridging technology represents a paradigm shift in bioconjugation, moving the field from heterogeneous mixtures to precisely engineered, homogeneous molecules. By providing a method to create stable, site-specific conjugates without the need for protein engineering, it has accelerated the development of more effective ADCs and opened new possibilities for creating advanced protein-based diagnostics, imaging agents, and therapeutics.[6][8] Future innovations will likely focus on developing novel rebridging scaffolds with even faster kinetics, dual-payload capabilities, and stimuli-responsive cleavage properties, further expanding the molecular diversity and functional sophistication that can be achieved.[6][10]

References

-

Marculescu, C., Le, K., Yin, M., et al. (2020). Expanding the Scope of Antibody Rebridging with New Pyridazinedione–TCO Constructs. Bioconjugate Chemistry. Available at: [Link]

-

Forte, N., Chudasama, V., & Baker, J.R. (n.d.). Homogeneous antibody-drug conjugates via site-selective disulfide bridging. UCL Discovery. Available at: [Link]

-

Morais, M., Forte, N., Chudasama, V., & Baker, J.R. (n.d.). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery. Available at: [Link]

-

Forte, N., Cheung, K.M., et al. (2022). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science. Available at: [Link]

-

Sha, D., Chudasama, V., & Baker, J.R. (2021). Next-generation disulfide stapling: reduction and functional re-bridging all in one. Chemical Science. Available at: [Link]

-

Badescu, G., Bryant, P., Bird, M., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

-

Herry, K. (2021). The development of disulphide-bridging chemistry for the generation of antibody-protein conjugates. University of Bath. Available at: [Link]

-

Staderini, A., et al. (2022). All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading. RSC Publishing. Available at: [Link]

-

Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. ResearchGate. Available at: [Link]

-

Schematic of a disulfide rebridging strategy in antibodies and antibody drug conjugates. (n.d.). ResearchGate. Available at: [Link]

-

Gunnoo, S.B., & Madder, A. (2016). Site-Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. Angewandte Chemie International Edition. Available at: [Link]

-

Marculescu, C., Le, K., Yin, M., et al. (2020). Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs. National Institutes of Health. Available at: [Link]

-

Smith, M.E.B., Schumacher, F.F., Ryan, C.P., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society. Available at: [Link]

-

Staderini, A., et al. (2022). All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading. National Institutes of Health. Available at: [Link]

-

Staderini, A., et al. (2022). All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading. Chemical Science. Available at: [Link]

-

Tedaldi, L.M., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

- 1. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04531A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Next-generation disulfide stapling: reduction and functional re-bridging all in one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Site-Specific Antibody Conjugation via Bis-Sulfone Disulfide Re-Bridging

[1][2][3][4][5]

Abstract & Mechanism of Action

Standard cysteine conjugation methods (e.g., Maleimide chemistry) require the reduction of interchain disulfides, often leading to heterogeneous Drug-Antibody Ratios (DAR) and structural instability due to the loss of covalent links between Heavy (H) and Light (L) chains.

The Bis-sulfone-PEG4-DBCO protocol solves this by "stapling" the antibody back together.[1] The reagent acts as a bis-alkylating agent that reacts with both thiols of a reduced disulfide bond.[2][3][4][5][6] It forms a stable 3-carbon bridge, effectively re-creating the covalent linkage while installing a bio-orthogonal DBCO handle for subsequent Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Key Advantages:

-

Structural Integrity: The covalent bridge prevents H-L chain dissociation, even under reducing conditions.

-

Homogeneity: Targets the 4 specific interchain disulfides (IgG1), enabling a theoretical DAR of 4.

-

Stability: The resulting thioether linkage is more stable in plasma than the retro-Michael susceptible maleimide linkage.

Experimental Workflow Visualization

The following diagram illustrates the chemical logic and workflow, from native antibody to the "clicked" conjugate.

Caption: Step-wise transformation of Native IgG to ADC via Disulfide Re-bridging and Click Chemistry.

Materials & Reagents

| Component | Specification | Notes |

| Antibody | IgG1 (e.g., Trastuzumab), >1 mg/mL | Must be free of carrier proteins (BSA) and amines/thiols.[1] |

| Bis-sulfone Reagent | Bis-sulfone-PEG4-DBCO | Dissolve in dry DMSO or DMF immediately before use.[1][7] |

| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Preferred over DTT for stability and non-volatility.[1] |

| Conjugation Buffer | PBS (pH 7.[1][4]8) + 5 mM EDTA | Critical: pH 7.8 promotes the elimination step required for bis-sulfone reactivity.[1] |

| Organic Solvent | Anhydrous DMSO or DMF | For solubilizing the linker.[7] |

| Purification | Zeba™ Spin Columns (7K MWCO) | Or dialysis cassettes for buffer exchange.[1] |

Detailed Protocol

Phase 1: Antibody Preparation & Reduction

Objective: Selectively reduce interchain disulfide bonds to generate free thiols without denaturing the protein.

-

Buffer Exchange: Equilibrate the antibody (Ab) into Conjugation Buffer (PBS, pH 7.8, 5 mM EDTA) .

-

Why: The bis-sulfone reaction mechanism involves a Michael addition-elimination sequence that is base-catalyzed.[1] pH < 7.5 significantly slows the reaction.

-

-

Concentration Adjustment: Adjust Ab concentration to 2–5 mg/mL .

-

Reduction: Add 6–8 molar equivalents of TCEP to the antibody solution.

-

Calculation: For 1 mg IgG (150 kDa, 6.67 nmol), use ~40–54 nmol TCEP.[1]

-

-

Incubation: Incubate at 37°C for 1–2 hours .

-